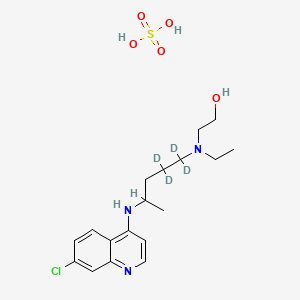

Hydroxychloroquine-d4 Sulfate

Übersicht

Beschreibung

Hydroxychloroquine-d4 Sulfate belongs to a group of medicines known as antimalarials . It is used for the treatment of acute and chronic rheumatoid arthritis in adults, systemic lupus erythematosus, and chronic discoid lupus erythematosus . It is also used as an internal standard for the quantification of hydroxychloroquine .

Synthesis Analysis

A highly efficient continuous synthesis of Hydroxychloroquine has been reported. Key improvements in the new process include the elimination of protecting groups with an overall yield improvement of 52% over the current commercial process . Synthetic strategies for the industrial and academic synthesis of Hydroxychloroquine and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been reviewed .

Molecular Structure Analysis

The formal name of Hydroxychloroquine-d4 Sulfate is 2- [ [4- [ (7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol-1,1,2,2-d4, monosulfate. Its molecular formula is C18H22D4ClN3O • H2SO4 and it has a formula weight of 438.0 .

Physical And Chemical Properties Analysis

Hydroxychloroquine-d4 Sulfate is a powder . It has a solubility of 100 mM in water .

Wissenschaftliche Forschungsanwendungen

Risk of Toxic Retinopathy : Hydroxychloroquine sulfate is widely used for long-term treatment of autoimmune conditions but can cause irreversible toxic retinopathy. The risk is higher with long-term use and higher dosages. Real body weight better predicts risk than ideal body weight (Melles & Marmor, 2014).

Use in COVID-19 Treatment : Hydroxychloroquine sulfate has been used for the treatment of COVID-19. A study evaluated its in vitro dissolution profile at different biological pH conditions, highlighting its application in the pandemic context (Dongala et al., 2021).

Retinal Toxicity in Chronic Exposure : Chronic exposure to hydroxychloroquine is associated with severe retinal toxicity, which is a major concern for patients using it for systemic lupus erythematosus and rheumatoid arthritis (Geamănu Pancă et al., 2014).

Safety Profile Comparison : The safety profile of hydroxychloroquine sulfate has been compared with common medications like acetaminophen and ibuprofen, particularly in the context of COVID-19 treatment (Nguyen et al., 2020).

Efficacy in Rheumatoid Arthritis : Hydroxychloroquine sulfate's efficacy in treating rheumatoid arthritis was compared with Ayurvedic formulations, showing its effectiveness and safety in controlling active rheumatoid arthritis (Chopra et al., 2012).

In Vitro Antiviral Activity : The drug has shown in vitro antiviral activity against SARS-CoV-2, suggesting potential use in treating this infection. An optimized dosing design for severe acute respiratory syndrome coronavirus 2 has been proposed based on these findings (Yao et al., 2020).

Implications in Systemic Lupus Erythematosus : A study found that discontinuing hydroxychloroquine sulfate treatment in patients with stable systemic lupus erythematosus increased the risk of clinical flare-ups (Anonymous, 1991).

Cutaneous Adverse Reactions in Dermatomyositis : The medication's association with elevated risk of adverse cutaneous reactions in dermatomyositis patients and potential risk factors for such reactions have been studied (Wolstencroft, Casciola‐Rosen, & Fiorentino, 2018).

Color Vision Deficiencies : Its use in patients with color vision deficiencies has been explored, particularly in the context of its role as an antimalarial and anti-inflammatory agent (Cyert, 1992).

Analytical Method Development : Studies have focused on developing analytical methods for the determination of hydroxychloroquine sulfate, including a study on one-step derivatization and dispersive liquid-liquid microextraction for sensitive and accurate determination using GC-MS (Bodur et al., 2021).

Safety And Hazards

Zukünftige Richtungen

The repurposing of Hydroxychloroquine is currently being examined for neurological diseases such as neurosarcoidosis, chronic lymphocytic inflammation with pontine perivascular enhancement responsive to corticosteroids, and primary progressive multiple sclerosis . There is insufficient evidence about the efficacy and safety of Hydroxychloroquine in COVID-19 .

Eigenschaften

IUPAC Name |

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-LINVOLBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675926 | |

| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxychloroquine-d4 Sulfate | |

CAS RN |

1216432-56-2 | |

| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

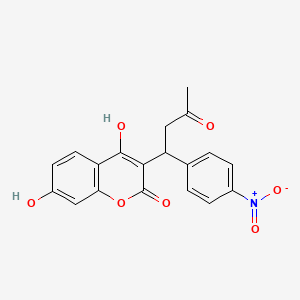

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)